Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-

PROTAC optimization linker length-activity relationship ERα targeted degradation

Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (CAS 401612-75-7), commonly designated as OH-PEG3-CN or Hydroxy-PEG3-nitrile, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising three ethylene glycol repeat units terminated by a primary hydroxyl group at one end and a propanenitrile group at the other. With molecular formula C₉H₁₇NO₄, molecular weight 203.24 g/mol, and computed properties including XlogP of -1.2 and topological polar surface area (TPSA) of 71.7 Ų, this compound belongs to the class of small-molecule PEG linkers widely employed in the construction of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bifunctional molecules.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 401612-75-7
Cat. No. B3265050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-
CAS401612-75-7
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCO)C#N
InChIInChI=1S/C9H17NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1,3-9H2
InChIKeyXFXFITZGBVSHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (CAS 401612-75-7): A Heterobifunctional PEG3-Nitrile Linker for PROTAC Synthesis and Bioconjugation


Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (CAS 401612-75-7), commonly designated as OH-PEG3-CN or Hydroxy-PEG3-nitrile, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising three ethylene glycol repeat units terminated by a primary hydroxyl group at one end and a propanenitrile group at the other. With molecular formula C₉H₁₇NO₄, molecular weight 203.24 g/mol, and computed properties including XlogP of -1.2 and topological polar surface area (TPSA) of 71.7 Ų, this compound belongs to the class of small-molecule PEG linkers widely employed in the construction of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bifunctional molecules . It is available commercially at purities exceeding 95% from multiple vendors .

Why PEG2 or PEG4 Nitrile Linkers Cannot Simply Replace Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (CAS 401612-75-7) in PROTAC Design


The number of ethylene glycol repeat units in a PEG linker is not an arbitrary variable; it directly governs the conformational space, effective length, and physicochemical profile of the resulting bifunctional molecule. In PROTAC-mediated protein degradation, linker length critically influences the formation of a productive ternary complex between the E3 ubiquitin ligase, the target protein, and the degrader molecule. Published comparative studies in PROTAC optimization have demonstrated that PEG3 linkers can exhibit the highest degradation activity when compared head-to-head against PEG2 and PEG4 variants—despite all three linker lengths producing comparable target-binding affinities [1]. Furthermore, GSPT1-targeting PROTACs have been shown to depend on PEG linker length for their degradation activity, demonstrating that linker selection is a functional determinant, not a trivial interchange [2]. Substituting OH-PEG3-CN with a shorter PEG2 analog (e.g., CAS 10143-54-1) or a longer PEG4 analog (e.g., CAS 2194563-83-0) may therefore profoundly alter degradation efficiency, ternary complex geometry, and overall pharmacological outcome. Additionally, the terminal hydroxyl group of 401612-75-7 provides a derivatizable hydrogen bond donor that is absent in methoxy-terminated analogs, impacting both synthetic versatility and solubility behavior.

Quantitative Differentiation Guide: Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (CAS 401612-75-7) vs. Closest PEG-Nitrile Analogs


PEG3 Linker Length Confers Superior ERα Degradation Activity Relative to PEG2 and PEG4 Linkers in PROTAC Context

In a controlled comparative PROTAC study using decoy oligonucleotide-type PROTACs (LCL-ER(dec) series), the PEG3 linker variant (LCL-ER(dec)) demonstrated the highest ERα degradation activity when directly compared against the PEG2 linker variant (LCL-ER(dec)-P2) and the PEG4 linker variant (LCL-ER(dec)-P4). All three variants exhibited comparable target-binding affinity (IC₅₀ = 30–50 nM against ERα), yet the PEG3 construct was the most effective degrader. This indicates that the PEG3 spacer length provides an optimal geometric arrangement for productive ternary complex formation between the E3 ligase and the target protein that is not achieved with shorter (PEG2) or longer (PEG4) linkers [1]. Users selecting OH-PEG3-CN (401612-75-7) as their linker building block benefit from this empirically validated optimal spacer length.

PROTAC optimization linker length-activity relationship ERα targeted degradation

Enhanced Hydrophilicity and Greater Polar Surface Area Differentiate OH-PEG3-CN from the Shorter PEG2-Nitrile Analog

Computed physicochemical properties provide a quantitative basis for differentiating OH-PEG3-CN (401612-75-7) from its closest hydroxyl-terminated PEG2-nitrile analog (CAS 10143-54-1). The target compound exhibits a substantially lower computed XlogP value of -1.2, indicating greater hydrophilicity, compared to -0.074 for the PEG2 analog—a difference of approximately 1.13 log units, translating to roughly a 13-fold greater preference for the aqueous phase. The topological polar surface area (TPSA) of the target compound is 71.7 Ų, compared to 62.48 Ų for the PEG2 analog, representing a 14.8% increase in polar surface area that enhances aqueous solubility and reduces passive membrane permeability in a predictable manner . These differences are directly attributable to the additional ethylene glycol unit in the PEG3 scaffold.

physicochemical property comparison XlogP topological polar surface area

Terminal Hydroxyl Group Enables Derivatization and Contributes Hydrogen Bond Donor Capacity Absent in Methoxy-Terminated Analogs

OH-PEG3-CN (401612-75-7) bears a terminal primary hydroxyl group that serves as both a derivatizable functional handle and a hydrogen bond donor (HBD count = 1). In contrast, the methoxy-terminated PEG2-nitrile analog (CAS 35633-45-5, BPG-4827) has a terminal methyl ether group with zero hydrogen bond donor capacity (HBD count = 0) . This structural distinction has two practical consequences: (1) the hydroxyl group of 401612-75-7 can be directly activated (e.g., converted to a mesylate, tosylate, or NHS carbonate) for conjugation to amine-, thiol-, or carboxylate-bearing ligands, whereas the methoxy analog is a chain terminator with no further derivatization potential at that terminus; (2) the presence of a hydrogen bond donor alters the solubility profile and may influence intramolecular and intermolecular interactions within the final conjugate. The methoxy analog's computed XlogP is -0.5 compared to -1.2 for the hydroxyl analog, reflecting the loss of the hydrophilic -OH moiety .

functional group comparison hydrogen bond donor derivatization handle

Vendor-Verified High Purity (>98% by HPLC) Supports Stoichiometric Precision in Conjugation Chemistry and Reproducible PROTAC Assembly

Reproducibility in bifunctional molecule synthesis demands high-purity linker building blocks to ensure accurate stoichiometry and minimize side products. For OH-PEG3-CN (401612-75-7), vendor certificates of analysis confirm purity levels of 95–98% by HPLC (Glycomindsynth, Product Number GMSL-404) [1], ≥98.00% (CONFLUORE brand via Lookchem) , and ≥97% (Amatek Scientific, Product Number B-2071) . This level of purity is critical for PROTAC synthesis, where sub-stoichiometric impurities in the linker can lead to incomplete conjugation, heterogeneous product mixtures, and compromised biological assay reproducibility. While purity specifications for individual PEG2 or PEG4 nitrile analogs may be comparable, the availability of OH-PEG3-CN from multiple independent suppliers with documented purity ≥97% provides procurement flexibility and supply chain resilience that is a practical selection factor for industrial-scale or multi-batch research programs.

purity specification quality control HPLC analysis

GSPT1 Degradation Activity Confirms the Functional Non-Interchangeability of PEG Linker Lengths in PROTAC Design

A recent study on Retro-2-based PROTACs demonstrated that GSPT1 (translation termination factor) degradation is dependent on the length of the flexible PEG chain linker [1]. PROTAC constructs incorporating PEG2 linkers were capable of degrading GSPT1, whereas the degradation phenotype was shown to be sensitive to PEG linker length variation. This class-level finding reinforces the principle that PEG linker length is a pharmacologically meaningful variable—not merely a passive spacer—and that selecting the correct number of ethylene glycol repeat units (PEG3, as offered by 401612-75-7) is critical when designing PROTAC libraries for linker-length optimization campaigns. A user who substitutes OH-PEG3-CN with a PEG2 or PEG4 analog in a degrader SAR study may observe qualitatively different degradation outcomes that are attributable to linker length rather than ligand-target engagement differences.

PROTAC linker length GSPT1 degradation neosubstrate selectivity

Recommended Application Scenarios for Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (CAS 401612-75-7) Based on Quantitative Evidence


PROTAC Linker-Length Optimization Campaigns Targeting ERα or Other Nuclear Receptors

The finding that PEG3 linkers exhibit optimal ERα degradation activity compared to PEG2 and PEG4 linkers, despite comparable target-binding IC₅₀ values (30–50 nM), positions OH-PEG3-CN as an essential building block for systematic linker-length SAR studies in PROTAC development [1]. Researchers constructing PROTAC libraries with variable linker lengths should include PEG3-spaced constructs to avoid missing the activity optimum. The hydroxyl terminal group of 401612-75-7 enables conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiters) via ester or carbamate linkages, while the nitrile terminus can be reduced to an amine or hydrolyzed to a carboxylic acid for attachment to target-protein ligands.

Synthesis of Heterobifunctional Degraders Requiring an Intermediate-Length Hydrophilic Spacer with Bidirectional Derivatization Potential

OH-PEG3-CN offers a unique combination of three functional features in a single building block: (i) a derivatizable hydroxyl group (H-bond donor = 1), (ii) a nitrile group capable of orthogonal chemical transformations (reduction to amine, hydrolysis to acid, cycloaddition), and (iii) an intermediate-length PEG3 spacer (10 rotatable bonds, XlogP = -1.2, TPSA = 71.7 Ų) . This combination is not available from methoxy-terminated analogs (no derivatizable terminus, H-bond donor = 0) or from PEG2 analogs (shorter spacer, lower hydrophilicity). Applications include ADC linker-payload construction, PROTAC library synthesis, and chemical probe development where both termini must be sequentially elaborated.

Medicinal Chemistry SAR Studies to Systematically Probe Ternary Complex Geometry

The demonstrated dependence of GSPT1 degradation on PEG linker length [2] establishes the broader principle that linker geometry modulates degradation outcomes. OH-PEG3-CN provides a defined, monodisperse spacer of approximately 14.1 Å extended length that can be incorporated into degrader designs for exploring the geometric requirements of ternary complex formation between diverse E3 ligase–target protein pairs. The documented multi-vendor availability at >97% purity ensures that the linker can be procured reproducibly for multi-batch SAR studies without supply interruption [3].

Bioconjugation and Chemical Biology Tool Synthesis Exploiting Orthogonal Hydroxyl–Nitrile Reactivity

The hydroxyl group of OH-PEG3-CN can be selectively activated (e.g., as an NHS carbonate or mesylate) for reaction with amine- or thiol-containing biomolecules, while the nitrile group remains intact for subsequent transformation. This orthogonality enables stepwise conjugation strategies that are not feasible with homo-bifunctional PEG linkers or with methoxy-capped analogs. The enhanced hydrophilicity (XlogP = -1.2 vs. -0.5 for methoxy-PEG2 analog) also reduces non-specific binding in biochemical assay formats, an important consideration for chemical probe development .

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